molecular formula C15H14N4O3 B2391361 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034480-52-7

3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2391361
CAS No.: 2034480-52-7
M. Wt: 298.302
InChI Key: YNWABGSIZCOEIR-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzamide moiety: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine core with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds. Its methoxy groups and benzamide moiety may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

3,4-dimethoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-21-12-4-3-10(7-13(12)22-2)15(20)18-11-8-16-14-5-6-17-19(14)9-11/h3-9H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWABGSIZCOEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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